Pentachloroethylbenzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

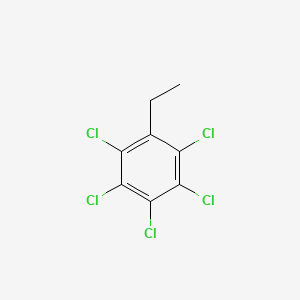

Pentachloroethylbenzene is a useful research compound. Its molecular formula is C8H5Cl5 and its molecular weight is 278.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Q & A

Basic Research Questions

Q. How can researchers accurately identify and characterize pentachloroethylbenzene in environmental samples?

- Methodological Answer : Use gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) paired with reference standards for structural confirmation. Cross-reference retention indices and fragmentation patterns with databases like PubChem and EPA DSSTox . For environmental matrices, employ extraction techniques such as solid-phase microextraction (SPME) followed by cleanup steps to minimize matrix interference. Regulatory guidelines from the EPA (e.g., Method 8270C) provide validated protocols for semi-volatile compound analysis .

Q. What are the key physicochemical properties of this compound that influence its environmental persistence?

- Methodological Answer : Prioritize measurements of log Kow (octanol-water partition coefficient), vapor pressure, and water solubility using standardized OECD test guidelines. Computational tools like QSAR models (e.g., Arnot and Gobas BCF/BAF models) can predict bioaccumulation potential . Experimental validation via shake-flask or generator-column methods is critical for reconciling discrepancies between predicted and observed values, especially in complex matrices .

Q. How should researchers design toxicity studies to assess acute and chronic effects of this compound?

- Methodological Answer : Follow tiered testing frameworks:

- Acute exposure : Use zebrafish (Danio rerio) or Daphnia magna for 96-hour LC50 assays, adhering to OECD Test No. 203 or 202. Include solvent controls to account for carrier effects .

- Chronic exposure : Conduct life-cycle studies with model organisms (e.g., C. elegans) under sublethal concentrations, focusing on endpoints like reproductive output and oxidative stress biomarkers. Dose-response modeling (e.g., benchmark dose analysis) is recommended for deriving reference doses .

Advanced Research Questions

Q. What experimental design strategies optimize the study of this compound degradation pathways in soil systems?

- Methodological Answer : Implement factorial designs to evaluate interactions between variables (e.g., pH, microbial communities, and organic matter). For example, a 2^k design (k = factors) can isolate the impact of redox conditions on reductive dechlorination rates . Combine metagenomic profiling (16S rRNA sequencing) with isotopic labeling (¹³C-tracing) to map degradation intermediates and microbial consortia .

Q. How can researchers resolve contradictions in reported bioaccumulation factors (BAFs) for this compound across aquatic species?

- Methodological Answer : Apply probabilistic sensitivity analysis to identify confounding variables (e.g., lipid content, trophic magnification). Use in vitro assays (e.g., hepatocyte metabolism studies) to quantify species-specific biotransformation rates. Cross-validate field-derived BAFs with controlled mesocosm experiments to account for environmental variability .

Q. What computational frameworks are effective for simulating this compound’s interaction with biological macromolecules?

- Methodological Answer : Deploy molecular dynamics (MD) simulations with force fields (e.g., CHARMM or AMBER) to model binding affinities to cytochrome P450 enzymes or nuclear receptors. Validate predictions using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for thermodynamic profiling. AI-driven platforms like COMSOL Multiphysics enhance parameter optimization in multi-scale models .

Q. How can AI-driven synthesis planning tools improve the development of this compound analogs with reduced ecotoxicity?

- Methodological Answer : Leverage retrosynthesis algorithms (e.g., Template_relevance Reaxys) to prioritize halogen-substituted derivatives with lower log Kow. Train neural networks on toxicity databases (e.g., ATSDR) to predict eco-toxicological endpoints. Validate candidates via high-throughput microplate assays for acute aquatic toxicity .

Q. Methodological Guidance Tables

Properties

CAS No. |

606-07-5 |

|---|---|

Molecular Formula |

C8H5Cl5 |

Molecular Weight |

278.4 g/mol |

IUPAC Name |

1,2,3,4,5-pentachloro-6-ethylbenzene |

InChI |

InChI=1S/C8H5Cl5/c1-2-3-4(9)6(11)8(13)7(12)5(3)10/h2H2,1H3 |

InChI Key |

JBLPFPMLHWDSFR-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.